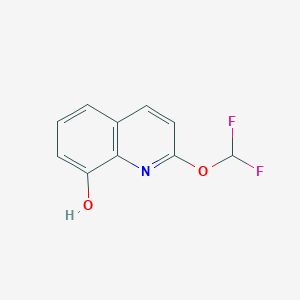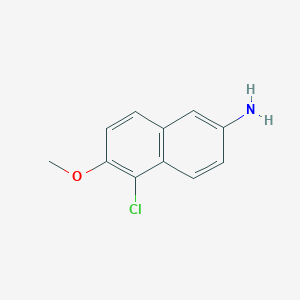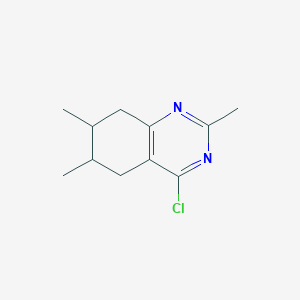
5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one is a chemical compound with a complex structure that includes hydroxyl, nitro, and carbonyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one typically involves multi-step organic reactions. One common method involves the nitration of 2,3-dihydro-1H-inden-1-one followed by hydroxylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting cellular processes such as enzyme activity and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1H-inden-1-one: A precursor in the synthesis of 5,6-Dihydroxy-7-nitro-2,3-dihydro-1H-inden-1-one.
5,6-Dihydroxy-2,3-dihydro-1H-inden-1-one: Lacks the nitro group, which may result in different chemical and biological properties.
Uniqueness
The presence of both hydroxyl and nitro groups in this compound makes it unique compared to similar compounds.
Propiedades
Fórmula molecular |
C9H7NO5 |
|---|---|
Peso molecular |
209.16 g/mol |
Nombre IUPAC |
5,6-dihydroxy-7-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H7NO5/c11-5-2-1-4-3-6(12)9(13)8(7(4)5)10(14)15/h3,12-13H,1-2H2 |
Clave InChI |
ULOQNEJBWLIGHK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)C2=C(C(=C(C=C21)O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1-ethyl-1h-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B11893759.png)

![2-Methyl-1-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11893764.png)


![3-Methylimidazo[1,2-b]isoquinoline-5,10-dione](/img/structure/B11893782.png)
![3-[(1-Hydroxypentan-3-yl)amino]-1lambda-thietane-1,1-dione](/img/structure/B11893783.png)




![N,N,1-Trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B11893824.png)

![1-(3H-Pyrazolo[4,3-f]quinolin-3-yl)ethan-1-one](/img/structure/B11893851.png)
